5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2/c14-8-3-1-7(2-4-8)9-5-6-15-11-10(9)12(18)17-13(19)16-11/h1-6H,(H2,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQXJKUNIXZWNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=NC=C2)NC(=O)NC3=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often include heating the reactants in a mixture of diphenyl oxide and biphenyl at temperatures around 250°C .
Chemical Reactions Analysis
5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Scientific Research Applications
Antitumor Activity
The compound has been studied for its potential as an antitumor agent. A notable study demonstrated that derivatives of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione effectively inhibit the RAF-MEK-ERK signaling pathway, which is often constitutively activated in various tumors. Specifically, the compound N-(3-chlorophenyl)-2-((1,3-dimethyl-7-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)acetamide (14m) exhibited excellent antiproliferative activity against several cancer cell lines including MCF-7 (breast cancer), A375 (melanoma), and SK-HEP-1 (hepatocellular carcinoma) with low cytotoxicity to normal cells .
Table 1: Antiproliferative Activity of Compound 14m
| Cell Line | IC50 (µM) | Cytotoxicity in C28/I2 Cells |
|---|---|---|
| MCF-7 | 0.57 | Low |
| A375 | 1.31 | Low |
| SK-MEL-2 | 0.99 | Low |
| SK-HEP-1 | 0.87 | Low |
The mechanism of action involves the suppression of cell migration and induction of apoptosis through a dose-dependent decrease in phosphorylated ERK and MEK levels while increasing reactive oxygen species (ROS) production .
Inhibition of Kinases
Another significant application of this compound is its role as a PIM-1 kinase inhibitor. PIM kinases are implicated in various cancers, and compounds derived from pyrido[2,3-d]pyrimidine have shown remarkable inhibition rates against PIM-1 with IC50 values as low as 11.4 nM. This inhibition correlates with increased apoptosis in cancer cells and cell cycle arrest at the G1 phase .
Table 2: PIM-1 Kinase Inhibition by Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | IC50 (nM) | Apoptosis Activation (%) |
|---|---|---|
| Compound 4 | 11.4 | 58.29 |
| Compound 10 | 17.2 | Not specified |
Other Biological Activities
Beyond antitumor effects, derivatives of pyrido[2,3-d]pyrimidine have exhibited antibacterial and anti-inflammatory activities. For instance, certain compounds have been identified to possess significant antibacterial properties against Gram-positive bacteria and antifungal effects against various fungi strains . The broad spectrum of biological activities makes these compounds attractive candidates for further pharmacological development.
Case Studies
Several studies have documented the synthesis and biological evaluation of derivatives of pyrido[2,3-d]pyrimidine:
Study A : A series of new derivatives were synthesized and tested for their cytotoxicity against MCF-7 cells. The most potent compound showed an IC50 value of 0.57 µM and triggered significant apoptosis through PIM-1 inhibition.
Study B : Another research highlighted the synthesis of pyrido[2,3-d]pyrimidine derivatives via cyclization methods that resulted in compounds with promising anticancer properties against HepG2 liver cancer cells with IC50 values around 1.13 µM .
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as protein tyrosine kinases. By binding to these enzymes, the compound inhibits their activity, leading to the suppression of cell proliferation and other biological processes . This mechanism is particularly relevant in the context of its antiproliferative and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrido[2,3-d]pyrimidine-dione family encompasses diverse derivatives with variations in substituents, which significantly alter their properties and bioactivities. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations :
Methyl groups (e.g., 5,6-dimethyl analog ) lower molecular polarity, favoring lipophilicity.
Spectroscopic Signatures :
- Aromatic protons in chlorophenyl-substituted derivatives resonate at δ 7.4–7.6 ppm (¹H-NMR), while methoxy groups appear as singlets near δ 3.8 ppm .
- IR spectra of dione-containing compounds show strong carbonyl stretches at ~1700 cm⁻¹ .
Electronic and Reactivity Profiles: Frontier molecular orbital (FMO) analysis of pyrido[2,3-d]pyrimidine-diones reveals that electron-withdrawing groups (e.g., Cl, Br) localize the HOMO on the aromatic ring, enhancing electrophilic reactivity. In contrast, electron-donating groups (e.g., OCH₃) shift HOMO density to the pyrido ring .
Biological Activity Trends :
Biological Activity
5-(4-Chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from various studies to provide a comprehensive overview.
Synthesis of the Compound
The synthesis of this compound typically involves cyclization reactions starting from suitable precursors. Various derivatives have been synthesized to explore structure-activity relationships (SAR) and optimize biological activity. For instance, the introduction of different substituents on the pyrido[2,3-d]pyrimidine framework has been shown to influence the compound's efficacy against various biological targets .
Antitumor Activity
One of the most notable biological activities of this compound is its antitumor potential. Research indicates that compounds within this class can effectively inhibit the ERK1/2 signaling pathway, which is often constitutively activated in many cancers. For example, a derivative of this compound demonstrated significant antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer), A375 (melanoma), and SK-HEP-1 (hepatocellular carcinoma) with low cytotoxicity towards normal cells . The mechanism involves inducing apoptosis and suppressing cell migration by decreasing phosphorylated ERK and MEK levels while increasing reactive oxygen species (ROS) production .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity. Studies have shown that derivatives containing this scaffold possess significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Salmonella typhi. The activity varies based on substituents at specific positions on the phenyl ring and pyrimidine core .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antitumor Mechanism : The compound induces apoptosis in cancer cells primarily through modulation of the MAPK/ERK pathway. By inhibiting ERK phosphorylation, it disrupts cell survival signals leading to programmed cell death .
- Antimicrobial Mechanism : The antimicrobial action is attributed to the disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis pathways. The presence of electron-donating groups enhances activity by improving solubility and cellular uptake .
Case Studies
Several case studies highlight the effectiveness of this compound derivatives:
- MCF-7 Cell Line Study : A specific derivative showed IC50 values in the low micromolar range against MCF-7 cells while maintaining low cytotoxicity in non-cancerous C28/I2 cells. This suggests a favorable therapeutic index for potential cancer treatments .
- Antibacterial Testing : Compounds were tested against various bacterial strains using standard agar diffusion methods. Results indicated that certain derivatives exhibited inhibition zones comparable to or exceeding those of established antibiotics .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, and how are reaction conditions optimized?
- Synthetic Routes : The compound is typically synthesized via multi-step reactions involving alkylation of pyrido[2,3-d]pyrimidine cores with chlorophenyl-substituted benzyl halides. For example, alkylation with 4-chlorobenzyl chloride in dimethylformamide (DMF) using potassium carbonate as a base under reflux yields the target compound .
- Optimization : Key parameters include solvent choice (e.g., acetonitrile or ethanol for improved solubility), temperature control (reflux at 80–100°C), and reaction time (12–24 hours). Thin-layer chromatography (TLC) is used to monitor progress and ensure intermediates are fully consumed .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions. For example, aromatic protons from the 4-chlorophenyl group appear as doublets in the δ 7.2–7.5 ppm range .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 342.05) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with C18 columns (methanol/water mobile phase) assesses purity (>95%) and retention times (~12–15 minutes) .
Q. How is the biological activity of this compound typically evaluated in preliminary studies?
- In Vitro Assays : Enzymatic inhibition assays (e.g., kinase or protease targets) measure IC50 values. For pyrido[2,3-d]pyrimidines, dose-response curves are generated at 0.1–100 µM concentrations .
- Cell-Based Models : Antiproliferative activity is tested against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with EC50 values reported .
Advanced Research Questions
Q. How do structural modifications, such as substituent variations, influence the compound’s pharmacological profile?
- Structure-Activity Relationship (SAR) :
| Substituent Position | Modification | Biological Impact | Reference |
|---|---|---|---|
| 5-position | Chlorophenyl | Enhances enzyme binding via hydrophobic interactions | |
| N3 position | Methoxy group | Reduces cytotoxicity but improves solubility |
- Key Insight : Electron-withdrawing groups (e.g., Cl) at the 5-position increase target affinity, while polar groups (e.g., OCH3) improve pharmacokinetics .
Q. What crystallographic data are available for this compound, and how do they inform its molecular interactions?
- Crystallography : Single-crystal X-ray diffraction reveals a planar pyrido-pyrimidine core with dihedral angles of 15–25° between the chlorophenyl ring and the core. This planar configuration facilitates π-π stacking with biological targets like kinase ATP-binding pockets .
- Thermal Analysis : Differential scanning calorimetry (DSC) shows a melting point of 210–215°C, indicating thermal stability suitable for formulation .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Contradiction Analysis :
- Purity Variability : Use HPLC-MS to rule out impurities (>98% purity required for reliable IC50 data) .
- Assay Conditions : Standardize buffer pH (7.4) and incubation time (e.g., 48 hours for cell assays) to minimize variability .
- Substituent Effects : Compare analogs (e.g., 5-(3-chlorophenyl) vs. 5-(4-chlorophenyl)) to isolate substituent-specific activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
